molecular formula C8H8ClFO2S B2541908 2-Ethyl-4-fluorobenzenesulfonyl chloride CAS No. 2470435-95-9

2-Ethyl-4-fluorobenzenesulfonyl chloride

Cat. No.: B2541908
CAS No.: 2470435-95-9
M. Wt: 222.66
InChI Key: UAUSJMRZCVHRGZ-UHFFFAOYSA-N
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Description

2-Ethyl-4-fluorobenzenesulfonyl chloride is an organic compound with the molecular formula C8H8ClFO2S. It is a derivative of benzenesulfonyl chloride, where the benzene ring is substituted with an ethyl group at the second position and a fluorine atom at the fourth position. This compound is used in various chemical reactions and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-4-fluorobenzenesulfonyl chloride typically involves the sulfonylation of 2-ethyl-4-fluorobenzene. The process can be carried out by reacting 2-ethyl-4-fluorobenzene with chlorosulfonic acid (ClSO3H) under controlled conditions. The reaction is usually performed in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale sulfonylation processes using advanced equipment to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and the concentration of reactants, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl-4-fluorobenzenesulfonyl chloride undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the electron-withdrawing sulfonyl chloride group.

    Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles, leading to the formation of sulfonamide derivatives.

    Reduction: The compound can be reduced to form corresponding sulfonyl hydrides.

Common Reagents and Conditions:

    Electrophilic Aromatic Substitution: Reagents such as sulfuric acid (H2SO4) and nitric acid (HNO3) can be used under controlled conditions.

    Nucleophilic Substitution: Reagents like amines (R-NH2) or alcohols (R-OH) can be used in the presence of a base.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

Major Products:

    Sulfonamides: Formed through nucleophilic substitution reactions.

    Sulfonyl Hydrides: Formed through reduction reactions.

Scientific Research Applications

2-Ethyl-4-fluorobenzenesulfonyl chloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonamide derivatives.

    Biology: Employed in the modification of biomolecules to study their functions and interactions.

    Medicine: Utilized in the synthesis of pharmaceutical intermediates and active compounds.

    Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Ethyl-4-fluorobenzenesulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic species. This reactivity is exploited in synthetic chemistry to introduce sulfonyl groups into target molecules.

Comparison with Similar Compounds

    4-Fluorobenzenesulfonyl chloride: Lacks the ethyl group at the second position.

    2-Ethylbenzenesulfonyl chloride: Lacks the fluorine atom at the fourth position.

    2,4-Difluorobenzenesulfonyl chloride: Contains an additional fluorine atom at the second position.

Uniqueness: 2-Ethyl-4-fluorobenzenesulfonyl chloride is unique due to the presence of both the ethyl and fluorine substituents, which influence its reactivity and applications. The combination of these substituents provides distinct chemical properties compared to its analogs.

Properties

IUPAC Name

2-ethyl-4-fluorobenzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClFO2S/c1-2-6-5-7(10)3-4-8(6)13(9,11)12/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAUSJMRZCVHRGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)F)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClFO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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